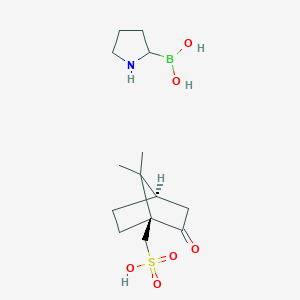

(1S,4R)-Camphorsulfonate pyrrolidine-2-boronic acid

Description

(1S,4R)-Camphorsulfonate pyrrolidine-2-boronic acid is a chiral boronic acid derivative comprising a pyrrolidine-2-boronic acid moiety complexed with (1S,4R)-camphorsulfonate as the counterion. The stereochemistry of the camphorsulfonate group (1S,4R) confers distinct physicochemical properties, including enhanced solubility in polar organic solvents and improved stereoselectivity in asymmetric synthesis . The boronic acid group enables dynamic covalent interactions with diols, making it valuable in molecular sensing, catalysis, and medicinal chemistry. Its hybrid structure merges the rigidity of camphorsulfonate with the reactivity of pyrrolidine-2-boronic acid, distinguishing it from simpler boronic acids.

Properties

IUPAC Name |

[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;pyrrolidin-2-ylboronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4S.C4H10BNO2/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;7-5(8)4-2-1-3-6-4/h7H,3-6H2,1-2H3,(H,12,13,14);4,6-8H,1-3H2/t7-,10-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFBYRZFYJPZUGG-YZUKSGEXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CCCN1)(O)O.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(C1CCCN1)(O)O.CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26BNO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R)-Camphorsulfonate pyrrolidine-2-boronic acid typically involves the reaction of pyrrolidine derivatives with boronic acid precursors. One common method includes the use of camphorsulfonic acid as a chiral auxiliary to induce the desired stereochemistry. The reaction conditions often involve mild temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous purification steps such as recrystallization or chromatography to obtain the desired enantiomer in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S,4R)-Camphorsulfonate pyrrolidine-2-boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid to boranes.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid site.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include boronic esters, borates, and substituted pyrrolidine derivatives, which can be further utilized in various synthetic applications.

Scientific Research Applications

(1S,4R)-Camphorsulfonate pyrrolidine-2-boronic acid has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in asymmetric synthesis and as a catalyst in various organic reactions.

Biology: The compound is employed in the study of enzyme mechanisms and as a probe for biological interactions involving boronic acids.

Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism by which (1S,4R)-Camphorsulfonate pyrrolidine-2-boronic acid exerts its effects involves the interaction of the boronic acid moiety with various molecular targets. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in enzyme inhibition and as molecular probes. The pyrrolidine ring contributes to the compound’s stability and reactivity, enhancing its effectiveness in catalytic and synthetic applications.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Solubility in H₂O (g/L) | pKa | Hydrolysis t₁/₂ (pH 3) |

|---|---|---|---|

| (1S,4R)-Camphorsulfonate salt | 10 | 7.2 | 8 hours |

| Pyrrolidine-2-boronic acid | 0.5 | 8.9 | 2 hours |

| Phenylboronic acid | 2 | 8.8 | 4 hours |

Table 2: Application Performance

| Application | Compound | Efficiency/Result |

|---|---|---|

| Asymmetric catalysis | (1S,4R)-Camphorsulfonate salt | 85% ee (R-configuration) |

| (1R,4S)-Camphorsulfonate salt | 82% ee (S-configuration) | |

| Corrosion inhibition | Polyaniline–camphorsulfonate | 78% inhibition |

| (1S,4R)-Camphorsulfonate salt in epoxy | 95% inhibition |

Research Findings and Implications

- The camphorsulfonate counterion enhances solubility and stabilizes the boronate anion, enabling applications in aqueous-phase catalysis and biomedicine .

- Stereochemical matching between the counterion and substrate is critical for high enantioselectivity, as shown in asymmetric aldol reactions .

- In corrosion protection, the compound’s boronate group forms stable complexes with metal surfaces, outperforming traditional polyaniline composites .

Biological Activity

(1S,4R)-Camphorsulfonate pyrrolidine-2-boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

- Chemical Name : this compound

- CAS Number : 2377603-56-8

- Molecular Formula : C₁₁H₁₅BNO₃S

The compound features a boronic acid moiety which is known for its ability to form reversible covalent bonds with diols, making it significant in biological systems.

Target Interactions

This compound interacts with various biological targets:

- Enzymatic Inhibition : Boronic acids are known to inhibit proteases and other enzymes by forming stable complexes with their active sites.

- Protein Binding : The compound may bind to proteins involved in cellular signaling pathways, affecting their activity and stability.

Biological Pathways

The compound is hypothesized to influence several biochemical pathways:

- Anticancer Activity : Similar boronic acid derivatives have shown efficacy in inhibiting cancer cell proliferation by inducing apoptosis.

- Antimicrobial Properties : Compounds with oxadiazole moieties exhibit antibacterial and antifungal activities, suggesting potential for this compound in treating infections.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Anticancer | Induces apoptosis in cancer cells; potential for selective targeting. |

| Antimicrobial | Exhibits activity against various bacterial strains; mechanism under study. |

| Anti-inflammatory | May modulate inflammatory pathways through enzyme inhibition. |

| Antioxidant | Potential to scavenge free radicals and reduce oxidative stress. |

Case Studies and Research Findings

- Anticancer Research :

- Antimicrobial Activity :

- Mechanistic Insights :

Q & A

How can researchers optimize the synthesis of (1S,4R)-camphorsulfonate pyrrolidine-2-boronic acid to ensure stereochemical fidelity?

Level: Basic

Methodological Answer:

Stereochemical control during synthesis requires precise reaction conditions (e.g., temperature, pH, and chiral catalysts). For camphorsulfonate derivatives, maintaining anhydrous conditions and using chiral auxiliaries like Boc-protected intermediates (e.g., (2R,4S)-1-Boc-4-fluoropyrrolidine-2-carboxylic acid) can preserve stereochemistry . Post-synthesis, Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are critical for verifying enantiomeric purity . For example, coupling ¹H-NMR with chiral shift reagents can resolve diastereomeric signals, while HPLC with chiral columns (e.g., amylose-based) quantifies enantiomeric excess .

What analytical strategies are recommended to detect and quantify trace genotoxic impurities like alkyl camphorsulfonates in (1S,4R)-camphorsulfonate-based APIs?

Level: Advanced

Methodological Answer:

Alkyl camphorsulfonates (e.g., methyl, ethyl, or isopropyl esters) are potential genotoxic impurities (PGIs) formed during API synthesis. Gas Chromatography-Flame Ionization Detection (GC-FID) coupled with Analytical Quality by Design (QbD) principles is optimal for trace analysis. Critical Method Parameters (CMPs) include column temperature, carrier gas flow rate, and injection volume. For enhanced sensitivity, Gas Chromatography-Mass Spectrometry (GC-MS) with Selected Ion Monitoring (SIM) can achieve detection limits below the Threshold of Toxicological Concern (TTC; 1.5 μg/day) . Validation parameters (linearity, precision, accuracy) must comply with ICH Q3A/B guidelines.

How can conflicting stereochemical data in synthesized (1S,4R)-camphorsulfonate derivatives be resolved?

Level: Advanced

Methodological Answer:

Discrepancies in stereochemical assignments often arise from misinterpretation of NMR or X-ray crystallography data. Cross-validate using:

- Vibrational Circular Dichroism (VCD): Confirms absolute configuration by comparing experimental and computed spectra.

- Single-Crystal X-ray Diffraction: Provides unambiguous stereochemical resolution, especially for camphorsulfonate salts with heavy atoms (e.g., sulfur or boron) .

- Dynamic NMR (DNMR): Detects slow conformational exchanges in pyrrolidine rings, which may obscure stereochemical signals .

What experimental design considerations are critical for studying the hydrolytic stability of this compound?

Level: Basic

Methodological Answer:

Hydrolytic stability studies should simulate physiological conditions (pH 7.4 buffer, 37°C). Key parameters include:

- Kinetic Monitoring: Use HPLC or Ultra-Performance Liquid Chromatography (UPLC) to track degradation over time.

- Boronate Ester Dynamics: The boronic acid group’s reactivity with water necessitates controlled humidity (<10% RH) during storage .

- Accelerated Stability Testing: Perform at elevated temperatures (e.g., 40°C, 75% RH) to predict shelf-life using Arrhenius equations .

How can researchers address discrepancies in biological activity data for this compound across different assays?

Level: Advanced

Methodological Answer:

Data contradictions may arise from assay-specific interference (e.g., boronic acid reacting with assay buffers). Mitigation strategies include:

- Orthogonal Assays: Compare results from fluorescence polarization, surface plasmon resonance (SPR), and cell-based assays.

- Buffer Compatibility Testing: Pre-screen for boronate-ester formation with diols (e.g., mannitol) in assay buffers.

- Metabolite Profiling: Use LC-MS to identify degradation products that may alter activity .

What are the best practices for handling and storing this compound to prevent degradation?

Level: Basic

Methodological Answer:

- Storage Conditions: Store under inert gas (argon) at -20°C in amber vials to prevent oxidation and photodegradation.

- Lyophilization: For long-term stability, lyophilize the compound with cryoprotectants (e.g., trehalose).

- Moisture Control: Use desiccants (e.g., molecular sieves) in storage containers to minimize hydrolysis .

How can computational methods predict the toxicity profile of this compound and its metabolites?

Level: Advanced

Methodological Answer:

Quantitative Structure-Activity Relationship (Q-SAR) models and in silico tools (e.g., Derek Nexus, OECD Toolbox) assess genotoxicity risks. For camphorsulfonate esters, prioritize:

- DNA Alkylation Potential: Evaluate electrophilicity of sulfonate groups using density functional theory (DFT).

- Metabolite Prediction: Use software like Meteor Nexus to simulate Phase I/II metabolism and identify reactive intermediates .

What strategies ensure reproducibility in synthesizing this compound across different laboratories?

Level: Basic

Methodological Answer:

- Standardized Protocols: Document reaction parameters (e.g., stirring speed, cooling rates) in detail.

- Reference Standards: Use certified intermediates (e.g., (2S,4R)-4-phenylpyrrolidine-2-carboxylic acid) to calibrate synthetic steps .

- Interlab Cross-Validation: Share batches between labs for NMR and LC-MS comparative analysis .

How can researchers differentiate between configurational and conformational isomerism in (1S,4R)-camphorsulfonate derivatives?

Level: Advanced

Methodological Answer:

- Variable-Temperature NMR: Identify conformational isomers (e.g., puckered pyrrolidine rings) by observing signal coalescence at elevated temperatures.

- NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy reveals spatial proximity of protons, distinguishing enantiomers from conformers .

- Computational Modeling: Molecular dynamics simulations (e.g., Gaussian or Amber) predict low-energy conformers .

What methodologies are recommended for analyzing chiral purity in this compound during scale-up?

Level: Basic

Methodological Answer:

- Chiral HPLC: Use columns with immobilized amylose or cellulose derivatives (e.g., Chiralpak IA/IB).

- Circular Dichroism (CD): Correlate CD spectra with enantiomeric excess (ee) using calibration curves.

- Polarimetry: Measure optical rotation and compare to literature values for (1S,4R) configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.